molecular formula C15H14FNO B261507 N-benzyl-4-fluoro-N-methylbenzamide

N-benzyl-4-fluoro-N-methylbenzamide

Cat. No.: B261507
M. Wt: 243.28 g/mol
InChI Key: PJYDMQKKOGHSPD-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluoro-N-methylbenzamide (C₁₆H₁₅FNO) is a fluorinated benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a methyl group at the N-position.

Synthesis and Characterization:
The compound is synthesized via nucleophilic substitution or condensation reactions. details its preparation through silica gel chromatography, yielding 58% as a yellow oil. Key spectral data include:

  • IR (νmax): 3064, 1630 (C=O stretch), 1604 cm⁻¹ (aromatic C=C) .
  • ¹H NMR (DMSO-d₆): δ 7.53–7.22 (m, aromatic protons), δ 4.60 (s, benzyl CH₂), δ 2.87 (s, N-CH₃) .
  • HRMS (ESI): [M+H]⁺ at m/z 244.1132 (calc. 244.1132) .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-benzyl-4-fluoro-N-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11H2,1H3

InChI Key

PJYDMQKKOGHSPD-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Below is a comparative analysis of N-benzyl-4-fluoro-N-methylbenzamide with related compounds, focusing on substituent effects, synthetic yields, and applications.

Key Observations:

Substituent Effects on Reactivity and Yield: Fluorine vs. However, the 98% yield of 2-fluoro-N-methyl-4-nitrobenzamide suggests nitro groups may enhance reaction efficiency in specific pathways. Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro group (electron-withdrawing) stabilizes the benzamide core, whereas methoxy (OCH₃) or methyl (CH₃) groups in related compounds increase electron density, altering solubility and fluorescence properties.

Biological and Industrial Applications :

  • Pharmaceutical Intermediates : The target compound and 2-fluoro-N-methyl-4-nitrobenzamide are intermediates in drug synthesis (e.g., antiandrogen agents). Fluorine’s metabolic stability enhances bioavailability in such derivatives.
  • Agrochemicals : Compounds like etobenzanid demonstrate benzamide utility in herbicides, though their chlorinated or ethoxymethoxy substituents differ significantly from the target’s fluorinated structure.

Spectroscopic Differences: The target compound’s ¹H NMR shows distinct benzyl (δ 4.60) and methyl (δ 2.87) signals, absent in non-N-benzylated analogs like 4-bromo-N-(2-nitrophenyl)benzamide . IR spectra confirm the amide C=O stretch at ~1630 cm⁻¹ across analogs, but fluorine’s inductive effect shifts aromatic C=C vibrations slightly higher (1604 cm⁻¹) compared to chlorinated derivatives .

Table 2: Comparative Physicochemical Data

Property This compound 2-Fluoro-N-Methyl-4-Nitrobenzamide N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide
Molecular Weight 244.11 g/mol 228.18 g/mol 304.76 g/mol
Melting Point Not reported Not reported 145–147°C (lit.)
Key Functional Groups 4-F, N-benzyl, N-methyl 2-F, 4-NO₂, N-methyl 4-Cl, 2-OCH₃, 4-CH₃
Synthetic Yield 58% 98% Not reported

Preparation Methods

Alkylation Using Benzyl Halides

The most straightforward method involves reacting 4-fluoro-N-methylbenzamide with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).

Procedure :

  • Substrate Activation : 4-Fluoro-N-methylbenzamide (1.0 equiv.) is dissolved in tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Addition : t-BuOK (1.2 equiv.) is added at 0°C to deprotonate the amide nitrogen.

  • Benzylation : BnBr (1.1 equiv.) is introduced dropwise, and the mixture is stirred at 50°C for 12 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

ParameterValueSource
Yield78–85%
Preferred SolventTHF
Reaction Time12 hours

Advantages : Scalable for industrial use; minimal byproducts.
Limitations : Requires stoichiometric base, increasing waste.

Amidation of 4-Fluorobenzoic Acid Derivatives

Coupling with N-Benzylmethylamine

This two-step approach synthesizes the target compound from 4-fluorobenzoic acid:

Step 1: Acid Chloride Formation
4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-fluorobenzoyl chloride.

Step 2: Amide Bond Formation
The acid chloride reacts with N-benzylmethylamine in dichloromethane (DCM) or THF, catalyzed by triethylamine (Et₃N).

Reaction Conditions :

  • Temperature: 0°C → room temperature

  • Time: 2–4 hours

  • Yield: 70–80%

Example :
4-Fluorobenzoyl chloride (1.0 equiv.) + N-benzylmethylamine (1.1 equiv.) → N-benzyl-4-fluoro-N-methylbenzamide (75% yield).

Challenges : Moisture sensitivity; requires rigorous drying.

Reductive Amination and Hydrogenation

Catalytic Hydrogenation of Nitro Intermediates

A patent by CN103304439B outlines a Pd/C-mediated hydrogenation route:

  • Nitro Reduction : 2-Fluoro-4-nitro-N-methylbenzamide is hydrogenated under 10 atm H₂ in ethyl acetate with 10% Pd/C.

  • Benzylation : The resulting 4-amino-2-fluoro-N-methylbenzamide is treated with benzyl bromide in the presence of K₂CO₃.

Key Metrics :

  • Hydrogenation Yield: 98.1%

  • Overall Yield (3 steps): 68.7%

Advantages : High purity (>98%); recyclable catalyst.
Drawbacks : Multi-step synthesis increases time and cost.

One-Pot Protection and Condensation

Integration of Benzyl Protection and Amide Formation

CN102358723A describes a one-pot method using benzyl chloride (BnCl) as a cost-effective alternative to BnBr:

  • Benzyl Protection : 4-Hydroxybenzaldehyde is protected with BnCl in the presence of K₂CO₃.

  • Schiff Base Formation : The protected aldehyde reacts with 4-fluoroaniline.

  • Reduction : The imine intermediate is reduced to the tertiary amide using NaBH₄.

Optimization :

  • Solvent: THF/water (3:1)

  • Yield: 95%

Economic Benefit : BnCl reduces raw material costs by 40% compared to BnBr.

Trifluoroethanol-Mediated Amidation

Direct Ester-to-Amide Conversion

A method from RSC publications employs 2,2,2-trifluoroethanol (TFE) as a mediator:

Procedure :

  • Ester Activation : Methyl 4-fluorobenzoate (1.0 equiv.) reacts with N-benzylmethylamine (1.0 equiv.) in TFE.

  • Base Addition : K₃PO₄ (1.0 equiv.) is added, and the mixture is heated at 90°C for 22 hours.

Performance :

  • Yield: 61–78%

  • Purity: >95% (HPLC)

Mechanistic Insight : TFE stabilizes intermediates, enabling direct amidation without coupling agents.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Direct Benzylation78–85ModerateHigh
Acid Chloride Route70–80LowMedium
Hydrogenation68–98HighHigh
One-Pot Protection95HighHigh
TFE-Mediated61–78ModerateMedium

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-fluoro-N-methylbenzamide?

this compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Amide bond formation : Reacting 4-fluorobenzoic acid derivatives with N-methylbenzylamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with fluorine atoms causing distinct splitting patterns .
  • IR spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 229.25 g/mol) .

Q. How does the fluorine substituent influence the compound’s properties?

The 4-fluoro group:

  • Enhances electrophilicity , improving reactivity in nucleophilic aromatic substitution .
  • Increases metabolic stability by reducing oxidative degradation, as seen in similar benzamide derivatives .
  • Modulates lipophilicity (logP ~2.8), impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .
  • Catalyst selection : DMAP accelerates acylation by stabilizing the reactive intermediate .
  • Inert atmosphere : Schlenk-line techniques under nitrogen/argon prevent hydrolysis of sensitive intermediates .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by fluorine’s anisotropic effects .
  • Computational modeling : DFT calculations predict 19^{19}F NMR shifts, aiding spectral assignment .
  • Variable-temperature NMR : Reduces signal broadening in rigid aromatic systems .

Q. What methodologies are used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like kinases or proteases using fluorogenic substrates .
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) .
  • Binding affinity tests : Surface plasmon resonance (SPR) assesses interactions with receptors (e.g., GPCRs) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term storage : –20°C in amber vials with desiccants prevents photodegradation and hydrolysis .
  • Long-term stability : Lyophilization in inert matrices (e.g., trehalose) maintains integrity for >12 months .

Q. What advanced techniques elucidate its reaction mechanisms (e.g., amidation)?

  • Kinetic isotope effects (KIEs) : 13^{13}C or 15^{15}N labeling tracks rate-determining steps in acylation .
  • In situ FTIR : Monitors intermediate formation during coupling reactions .
  • Computational studies : QM/MM simulations reveal transition-state geometries for SN2 pathways .

Data Analysis & Contradiction Resolution

Q. How to reconcile conflicting bioactivity data across studies?

  • Assay standardization : Normalize protocols for cell viability (MTT vs. ATP assays) and buffer conditions .
  • Purity verification : HPLC-UV (>97% purity) ensures impurities do not skew activity profiles .
  • Meta-analysis : Compare EC50_{50} values across ≥3 independent studies to identify outliers .

Q. What strategies address poor solubility in aqueous assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

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